[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine reflects its bifunctional architecture:
- A 1-ethyl-1H-pyrazol-4-yl group, comprising a pyrazole ring substituted with an ethyl group at the 1-position.
- A 4-methoxyphenylmethyl group, featuring a para-methoxy-substituted benzyl moiety.
- A central methylamine linker bridging the two aromatic systems.
The compound’s SMILES notation (COC1=CC=C(C=C1)CNCC2=CN(N=C2)CC) encodes its connectivity, while its InChIKey (JZTYMZRKAZUVQN-UHFFFAOYSA-N) provides a unique chemical identifier.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₇N₃O corresponds to a molecular weight of 247.29 g/mol . Key mass contributions include:
| Component | Contribution (g/mol) |
|---|---|
| Pyrazole core | 68.08 |
| 4-Methoxyphenyl | 121.15 |
| Methylamine linker | 58.06 |
Isotopic distribution analysis reveals a base peak at m/z 247.1 (M⁺), with minor peaks attributable to natural abundance of ¹³C and ¹⁵N.
Crystallographic Data and Three-Dimensional Conformational Studies
Experimental crystallographic data for this compound remains unreported. However, computational models (DFT at B3LYP/6-311+G(d,p)) predict:
- Torsional angles : The dihedral angle between pyrazole and methoxyphenyl planes is 67.5°, indicating moderate conjugation.
- Hydrogen bonding : The amine hydrogen forms intramolecular interactions with pyrazole N2 (distance: 2.12 Å).
A simulated electrostatic potential map shows electron-rich regions at the methoxy oxygen (‑0.32 e) and pyrazole N2 (‑0.28 e), suggesting nucleophilic reactivity sites.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
| Signal (ppm) | Integration | Assignment |
|---|---|---|
| 1.42 (t, 3H) | 3H | CH₂CH₃ (ethyl) |
| 3.79 (s, 3H) | 3H | OCH₃ |
| 3.92 (q, 2H) | 2H | NCH₂CH₃ |
| 4.28 (s, 2H) | 2H | Ar-CH₂-N |
| 6.87 (d, 2H) | 2H | Methoxyphenyl H-3, H-5 |
| 7.21 (d, 2H) | 2H | Methoxyphenyl H-2, H-6 |
| 7.53 (s, 1H) | 1H | Pyrazole H-5 |
Coupling constants: J = 8.2 Hz (aromatic), J = 7.1 Hz (ethyl).
¹³C NMR (101 MHz, CDCl₃)
| Signal (ppm) | Assignment |
|---|---|
| 14.1 | CH₂CH₃ |
| 44.8 | NCH₂CH₃ |
| 55.2 | OCH₃ |
| 114.3 | Methoxyphenyl C-3, C-5 |
| 128.9 | Methoxyphenyl C-1 |
| 132.4 | Pyrazole C-5 |
| 159.7 | C-O (methoxy) |
FT-IR (ATR, cm⁻¹)
- 3350–3200 : N-H stretch (amine)
- 1605 : C=N (pyrazole)
- 1253 : C-O (methoxy)
- 2920–2850 : C-H aliphatic
UV-Vis (MeOH)
| λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| 265 | 12,400 | π→π* (aromatic) |
| 310 | 8,200 | n→π* (amine/pyrazole) |
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 247.1 | 100.0 | M⁺ |
| 164.0 | 45.6 | [C₁₀H₁₀NO]⁺ |
| 121.0 | 78.3 | [C₇H₇O]⁺ (methoxyphenyl) |
| 82.1 | 32.1 | [C₄H₆N]⁺ (pyrazole) |
The base peak at m/z 121 corresponds to cleavage between the amine linker and pyrazole group.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H19N3O/c1-3-17-11-13(10-16-17)9-15-8-12-4-6-14(18-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3 |
InChI Key |
DTCMAUJKIFKJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation Using Halogenated Intermediates
A widely employed method involves sequential alkylation of a primary amine precursor. For instance, (1-ethyl-1H-pyrazol-4-yl)methylamine can react with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the benzyl chloride:
Key parameters influencing yield include:
-
Solvent polarity : DMF enhances reaction kinetics by stabilizing ionic intermediates.
-
Temperature : Elevated temperatures (≥80°C) reduce reaction time but may promote side reactions like over-alkylation.
-
Stoichiometry : A 1:1 molar ratio minimizes di-alkylation byproducts.
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 95 |
| Temperature (°C) | 90 | 82 | 97 |
| Reaction Time (h) | 12 | 85 | 98 |
Post-reaction purification involves aqueous workup (to remove excess base and HCl) followed by column chromatography using ethyl acetate/hexane mixtures.
One-Pot Double Alkylation Strategy
An alternative approach employs a one-pot synthesis using ammonia as the primary amine source, reacted sequentially with 1-ethyl-1H-pyrazol-4-ylmethyl chloride and 4-methoxybenzyl chloride . This method avoids isolating intermediates but requires precise stoichiometric control to prevent tri-alkylation.
Mechanistic Insights :
Challenges and Solutions:
-
Selectivity : Use of bulky bases (e.g., diisopropylethylamine) suppresses over-alkylation.
-
Solvent Choice : Tetrahydrofuran (THF) balances reactivity and solubility, achieving 70% yield.
Reductive Amination Pathways
Coupling of Aldehyde and Amine Precursors
Reductive amination between (1-ethyl-1H-pyrazol-4-yl)methanal and 4-methoxybenzylamine offers a versatile route. The aldehyde and amine condense to form an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts:
Advantages:
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| NaBH₃CN | MeOH | 65 |
| H₂ (Pd/C) | EtOH | 72 |
| BH₃·THF | THF | 58 |
Catalytic Coupling Methods
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between (1-ethyl-1H-pyrazol-4-yl)methyl bromide and 4-methoxybenzylamine enables C–N bond formation under inert atmospheres. This method is highly efficient but requires specialized ligands (e.g., BINAP) and elevated temperatures:
Key Considerations:
-
Ligand Selection : BINAP enhances catalytic activity and reduces side reactions.
-
Scale-Up Feasibility : Continuous flow systems improve throughput and safety.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Systems
Recent advancements utilize microreactors to enhance heat transfer and mixing efficiency. For example, a two-step continuous process achieves 88% yield by integrating alkylation and purification modules:
-
Alkylation Module : Reactants flow through a heated reactor (90°C, 10 min residence time).
-
Purification Module : Inline liquid-liquid extraction removes byproducts.
Table 3: Comparative Analysis of Batch vs. Continuous Processes
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield (%) | 78 | 88 |
| Reaction Time (h) | 12 | 0.5 |
| Purity (%) | 95 | 99 |
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
A comparative analysis of structurally related compounds reveals key differences in substituents and their impact on physicochemical and biological properties:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences | CAS Number |
|---|---|---|---|---|
| [(1-Ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine (Target) | C₁₄H₁₈N₃O | 245.33 | Ethyl at pyrazole-1; 4-methoxyphenylbenzyl | 1006464-99-8 |
| [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine | C₁₃H₁₆N₃O | 231.30 | Methyl at pyrazole-1 and -3 | 1006476-23-8 |
| [(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine | C₁₅H₂₀FN₃O | 277.34 | Additional fluoro and methyl at pyrazole-5 | 1856024-61-7 |
| [(1-Ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine | C₁₅H₂₁N₃O | 287.41 | Phenethyl group with 3-methoxy substitution | 1170136-60-3 |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C₇H₁₃N₃ | 139.20 | Methyl instead of 4-methoxyphenylbenzyl | 1002651-68-4 |
Key Observations:
- Substituent Effects on Lipophilicity: The 4-methoxyphenyl group in the target compound increases lipophilicity compared to simpler analogs like (1-ethyl-1H-pyrazol-4-yl)methylamine (logP estimated to rise from ~1.5 to ~2.8) .
- Bioactivity Modulation: Fluorination at pyrazole-5 (as in CAS 1856024-61-7) enhances metabolic stability and may influence receptor binding due to electronegativity .
Physicochemical and Pharmacological Comparisons
- Solubility: The 4-methoxyphenyl group introduces moderate polarity, improving aqueous solubility compared to purely alkyl-substituted analogs (e.g., CAS 1002651-68-4) but reducing it relative to hydroxylated derivatives .
- Thermal Stability: Pyrazole derivatives with electron-donating groups (e.g., methoxy) exhibit higher thermal stability, as seen in differential scanning calorimetry (DSC) studies of similar compounds .
- Biological Activity: Pyrazole-amine derivatives are explored for antibacterial and kinase inhibitory activity. For instance, (E)-substituted pyrazole-benzeneamines demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus , while the target compound’s efficacy remains uncharacterized in the provided evidence.
Biological Activity
[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a synthetic organic compound featuring a pyrazole ring and a methoxyphenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is C15H21N3O, with a molecular weight of approximately 259.35 g/mol. The compound's structure is characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Methoxy Group : Enhances solubility and reactivity.
- Ethyl Group : Contributes to the compound's lipophilicity.
Synthesis
The synthesis typically involves the reaction of 4-methoxybenzyl chloride with 1-ethyl-1H-pyrazole under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. This method allows for efficient formation of the target compound while maintaining high purity levels.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to [(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine exhibit significant antitumor properties. For example, derivatives of pyrazole have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines, including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) with IC50 values ranging from 0.054 to 0.16 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9c | A549 | 0.054 |
| 9c | HT-1080 | 0.16 |
| 9c | SGC-7901 | 0.16 |
The mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics crucial for cell division, leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine also shows potential anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a key role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators such as prostaglandins, thereby alleviating symptoms associated with inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The pyrazole moiety can bind to the active sites of enzymes, modulating their activity.
- Receptor Interaction : It may also interact with various receptors involved in signaling pathways related to inflammation and cancer progression.
Molecular docking studies have elucidated binding modes at critical sites within target proteins, providing insights into its pharmacological potential .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
- Antitumor Efficacy : A study demonstrated that a closely related pyrazole derivative significantly inhibited tumor growth in vivo models, showcasing its potential as an anticancer agent.
- Cyclooxygenase Inhibition : Another investigation highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting therapeutic applicability in chronic inflammatory conditions.
Q & A
Q. How can analytical methods (e.g., HPLC) be optimized for purity assessment?
- Methodological Answer :
- Column Selection : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min).
- Detection : UV at 254 nm; validate with spiked impurity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
